molecular formula C21H21N3O4S B2627300 3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886923-84-8

3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2627300
CAS No.: 886923-84-8
M. Wt: 411.48
InChI Key: JELDUUYYKHSKHQ-UHFFFAOYSA-N
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Description

3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes an ethanesulfonyl group, a tetrahydronaphthalenyl moiety, and an oxadiazolyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Tetrahydronaphthalenyl Group: This step involves the alkylation of the oxadiazole ring with a tetrahydronaphthalenyl halide in the presence of a base.

    Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced through a sulfonylation reaction using ethanesulfonyl chloride and a suitable base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or oxidized benzamide derivatives.

    Reduction: Reduced oxadiazole or sulfonyl groups.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl]benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, contributes to its stability and potential as a versatile scaffold in drug design and materials science.

Properties

IUPAC Name

3-ethylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-29(26,27)18-9-5-8-16(13-18)19(25)22-21-24-23-20(28-21)17-11-10-14-6-3-4-7-15(14)12-17/h5,8-13H,2-4,6-7H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELDUUYYKHSKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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